(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone
Description
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-3-2-4-14(9-12)17(22)20-8-7-15(10-20)21-11-16(18-19-21)13-5-6-13/h2-4,9,11,13,15H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSIZBLXVVUGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone) typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.
Attachment of the Pyrrolidine Ring: This step might involve nucleophilic substitution reactions where the triazole ring is functionalized to introduce the pyrrolidine moiety.
Incorporation of the Tolyl Group: This can be done through Friedel-Crafts acylation or other suitable aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the tolyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the triazole ring or other functional groups, potentially leading to the formation of amines or other reduced products.
Substitution: The compound could undergo various substitution reactions, particularly at the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Conditions for substitution reactions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone) might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or other bioactive agents.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone) would depend on its specific biological target. Generally, triazole-containing compounds might interact with enzymes or receptors, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Crystallographic and Computational Analysis
Structural refinement tools like SHELXL (–3) and visualization software such as WinGX/ORTEP () are critical for analyzing similar compounds. For instance, SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles in triazole-containing systems .
Pharmacological and Physicochemical Properties
The m-tolyl group in the target compound likely enhances lipophilicity (clogP ~3.5 estimated) compared to 7a/b, which contain polar cyano or ester groups (clogP ~2.0–2.5). The cyclopropyl group may mitigate oxidative metabolism, increasing half-life relative to unsubstituted triazoles. In contrast, 7a/b’s thiophene moieties could confer π-stacking interactions but may also introduce photodegradation risks .
Biological Activity
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone is a derivative of triazole and pyrrolidine, which have garnered attention due to their diverse biological activities. This article discusses the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
Synthesis
The synthesis of this compound typically involves the coupling of pyrrolidine derivatives with triazole moieties. The synthetic route may include steps such as:
- Formation of the triazole ring through azide-alkyne cycloaddition.
- Alkylation or acylation of pyrrolidine to introduce the m-tolyl group.
- Purification techniques such as recrystallization or chromatography to obtain the final product.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that related triazole compounds can induce apoptosis in MCF-7 breast cancer cells through mitochondrial pathways, suggesting that this class of compounds may be effective in cancer therapy .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Triazoles are known for their ability to inhibit fungal and bacterial growth. For example, related compounds have been tested against pathogenic fungi and demonstrated moderate to excellent antifungal activity . The mechanism often involves disruption of cell membrane integrity or inhibition of key metabolic pathways.
Anti-inflammatory Effects
Triazole derivatives have also been reported to possess anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation . This activity may be beneficial in treating inflammatory diseases.
Case Studies
Several case studies highlight the biological activities of triazole-based compounds:
- MCF-7 Cell Line Study : A derivative similar to this compound was assessed for cytotoxicity against the MCF-7 cell line, showing a dose-dependent inhibition of cell proliferation .
- Antifungal Activity : A series of triazole derivatives were evaluated for their antifungal efficacy against Candida species, with some exhibiting IC50 values lower than standard antifungal agents .
- Anti-inflammatory Mechanism : Another study explored the anti-inflammatory effects of a closely related compound, demonstrating significant inhibition of nitric oxide production in macrophages stimulated with LPS .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?
Methodological Answer:
The synthesis typically involves a multi-step process:
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Cyclopropylacetylene is reacted with an azide-functionalized pyrrolidine precursor under CuSO₄/ascorbic acid catalysis (room temperature, 12–24 hours) .
Coupling Reaction : The pyrrolidine-triazole intermediate is coupled with m-tolyl methanone via amide bond formation or nucleophilic substitution, often using DMF or acetonitrile as solvents under reflux .
Purification : Chromatography (SiO₂, ethyl acetate/hexane) and recrystallization are critical for isolating the final product with >95% purity .
Key Parameters : Temperature control (reflux vs. ambient), solvent polarity, and catalyst loading significantly impact yield. For example, microwave-assisted synthesis can reduce reaction times by 50% .
Basic: How is the compound characterized to confirm structural integrity?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the cyclopropyl group (δ ~0.5–1.5 ppm), triazole protons (δ ~7.5–8.5 ppm), and m-tolyl aromatic protons (δ ~7.0–7.3 ppm) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of cyclopropyl or m-tolyl groups) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., pyrrolidine ring puckering) using SHELXL for refinement .
Advanced: How can structural ambiguities in the pyrrolidine-triazole moiety be resolved experimentally?
Methodological Answer:
- X-ray Diffraction : Single-crystal X-ray analysis with SHELXL refinement (high-resolution data, R-factor < 5%) clarifies bond lengths, angles, and torsional strain in the pyrrolidine ring .
- Dynamic NMR : Variable-temperature NMR detects conformational flexibility (e.g., ring-flipping) by observing coalescence of diastereotopic protons .
- DFT Calculations : Compare experimental and computed IR/Raman spectra to validate electronic effects of the triazole-cyclopropyl interaction .
Advanced: What strategies mitigate stability issues during storage or biological assays?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the triazole ring (pH-dependent) and oxidation of the cyclopropyl group are primary risks.
- Stabilization Methods :
- Store in anhydrous DMSO at -20°C with desiccants to prevent hydrolysis .
- Add antioxidants (e.g., BHT) to liquid formulations to inhibit cyclopropyl oxidation .
- Use inert atmospheres (N₂/Ar) during lyophilization .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization (FP) or TR-FRET assays. The triazole moiety may chelate metal ions in active sites .
- Cellular Uptake : Measure intracellular concentration via LC-MS/MS in HEK-293 or HepG2 cells; logP ~2.5 suggests moderate membrane permeability .
- Cytotoxicity : MTT assay (IC₅₀) in cancer cell lines (e.g., MCF-7) with doxorubicin as a positive control .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Substituent Effects :
- Replace m-tolyl with electron-deficient aryl groups (e.g., 3-fluorophenyl) to enhance target binding .
- Modify the cyclopropyl group to spirocyclic or gem-dimethyl analogs to improve metabolic stability .
- In Silico Screening : Molecular docking (AutoDock Vina) prioritizes analogs with stronger H-bonding to residues (e.g., ATP-binding pockets) .
- Pharmacophore Modeling : Identify critical features (e.g., triazole N-atoms, cyclopropyl hydrophobicity) using Schrödinger Phase .
Advanced: How to resolve contradictions in reported synthetic yields or spectral data?
Methodological Answer:
- Reproducibility Checks :
- Trace metal impurities in CuAAC reactions: Use Chelex-treated solvents or ultrapure CuI .
- NMR solvent effects: Compare DMSO-d₆ vs. CDCl₃ to assess H-bonding interactions .
- Data Harmonization : Cross-validate melting points (e.g., 124–125°C in vs. 98–100°C in ) via DSC to rule out polymorphic forms .
Basic: What computational tools predict physicochemical properties?
Methodological Answer:
- logP/Solubility : Use MarvinSketch (ChemAxon) or ACD/Labs with atomistic contributions from the cyclopropyl and triazole groups .
- pKa Prediction : SPARC calculator estimates basicity of the pyrrolidine N-atom (predicted pKa ~7.2) .
Advanced: How to design enantioselective syntheses for chiral centers?
Methodological Answer:
- Chiral Catalysts : Employ RuPHOX-Ru or Jacobsen’s thiourea catalysts for asymmetric cyclopropanation .
- Chromatographic Resolution : Use Chiralpak IA/IB columns with hexane:IPA (90:10) to separate diastereomers .
Advanced: What analytical techniques quantify trace impurities?
Methodological Answer:
- HPLC-MS/MS : Hypersil Gold C18 column (2.1 × 50 mm), 0.1% formic acid/ACN gradient. Detect impurities <0.1% via MRM transitions .
- ICP-MS : Quantify residual Cu (from CuAAC) with LOD <10 ppb .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
